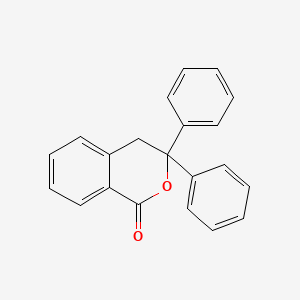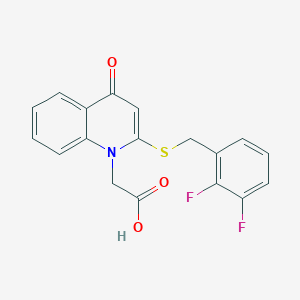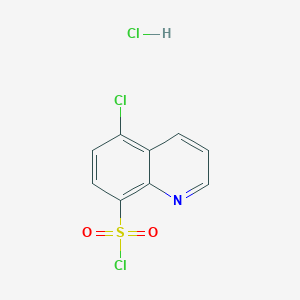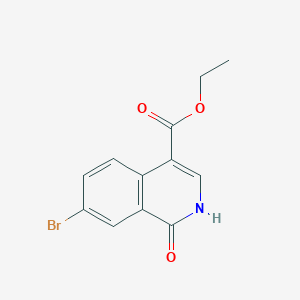![molecular formula C13H13NO3S B11836259 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- is a complex organic compound with the molecular formula C13H13NO3S. This compound is characterized by its bicyclic structure, which includes a seven-membered ring fused to a five-membered ring, and a sulfonyl group attached to a phenyl ring. The stereochemistry of the compound is specified by the (1S,5R) configuration, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
The synthesis of 6-Azabicyclo[32One common synthetic route involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3+2] annulation reaction . This method allows for the formation of the bicyclic structure with high selectivity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding amine and sulfonic acid.
Wissenschaftliche Forschungsanwendungen
6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- can be compared with other bicyclic compounds and sulfonyl derivatives:
Bicyclic Compounds: Similar compounds include bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane derivatives, which share the bicyclic core but differ in their functional groups and stereochemistry.
Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl groups but differ in their overall structure and biological activities.
The uniqueness of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- lies in its specific combination of the bicyclic core and the sulfonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13NO3S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(1S,5R)-6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.2.0]hept-3-en-7-one |
InChI |
InChI=1S/C13H13NO3S/c1-9-5-7-10(8-6-9)18(16,17)14-12-4-2-3-11(12)13(14)15/h2,4-8,11-12H,3H2,1H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
ILUFKPPYYFJTFK-NWDGAFQWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3C=CC[C@@H]3C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C=CCC3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)


silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
